molecular formula C6H4BrNOS B2410182 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one CAS No. 957345-85-6

2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one

Cat. No. B2410182
CAS RN: 957345-85-6
M. Wt: 218.07
InChI Key: DYOODSONLYUOFR-UHFFFAOYSA-N
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Description

“2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one” is a chemical compound that is used in the synthesis of conjugated D–π–A copolymers . These copolymers are used to develop better photovoltaic polymers based on the TPD moiety .


Synthesis Analysis

The synthesis of “this compound” involves bromination reactions . For instance, NBS (N-Bromosuccinimide) is added in small portions to a chloroform solution of the compound, then AcOH (Acetic Acid) is added dropwise . The reaction mixture is stirred at room temperature until the initial compound disappears .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H10BrNO2S . Its average mass is 288.16 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the Stille polymerization of the brominated compound and stannylated simple thiophene . This reaction gives a promising polymer showing well-ordered inter-chain orientation in the BHJ active layer .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrroles and Polymers : 2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one is utilized in the synthesis of pyrroles and polymers. For example, Torosyan et al. (2019) demonstrated the synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, leading to the formation of dark blue polymers when treated with N-bromosuccinimide (Torosyan et al., 2019).

  • Synthesis of Quinolinone Derivatives : Wang et al. (2014) reported the efficient synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-one and thieno[2,3-c]quinolin-4(5H)-one derivatives, useful in various chemical applications (Wang et al., 2014).

Biological Activities

  • Antibacterial and Antifungal Properties : Abdel‐Wadood et al. (2014) explored the synthesis of compounds from this compound, revealing significant antibacterial activity against both gram-positive and gram-negative bacteria and notable antifungal properties (Abdel‐Wadood et al., 2014).

Material Science

  • Electropolymerization for Electronic Applications : Çakal et al. (2020) synthesized monomers for electropolymerization, demonstrating potential applications in electronic materials (Çakal et al., 2020).

  • Organic Photovoltaic Cells : Kim et al. (2015) utilized a derivative in the development of high-performance organic photovoltaic cells, achieving a power conversion efficiency exceeding 9% (Kim et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of organic photocatalysts and conjugated polymers , suggesting that they may interact with various chemical structures during these processes.

Mode of Action

Similar compounds have been used as photocatalysts in the polymerization of various monomers under uv irradiation . This suggests that 2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one may interact with its targets through photochemical reactions.

Biochemical Pathways

Similar compounds have been used in the synthesis of polymers, indicating that they may play a role in polymerization pathways .

Result of Action

Similar compounds have been used in the synthesis of polymers with controlled molecular weights and low polydispersity indexes , suggesting that they may have a significant impact on the properties of these materials.

Action Environment

Similar compounds have been used in reactions under uv irradiation , suggesting that light conditions may play a role in their activity.

properties

IUPAC Name

2-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNOS/c7-4-1-3-2-8-6(9)5(3)10-4/h1H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOODSONLYUOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957345-85-6
Record name 2-bromo-4H,5H,6H-thieno[2,3-c]pyrrol-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4,5-Dihydro-thieno[2,3-c]pyrrol-6-one (0.365 g, 2.63 mmol) is dissolved in acetonitrile (10 mL), and NBS (0.47 g, 2.63 mmol) is slowly added at −10° C. The reaction mixture is stirred at room temperature overnight. The solvent is removed in vacuo and the residue taken-up in EtOAc and washed with 1M NaOH. The organic phase is dried over MgSO4, filtered and concentrated in vacuo. The crude is purified by silica gel column chromatography eluting with a 50:50 mixture and then 50:70 petroleum ether-EtOAc. The title compound is isolated (91.1 mg, 16%). HPLC (254 nm): Rt 2.55 min (70.3%), m/z 218/220 (M+H)+.
Quantity
0.365 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 116e (1.87 g, 13.5 mmol), methylene chloride (10 mL), acetic acid (30 mL). The mixture was cooled to 0° C. Bromine (2.30 g, 14.8 mmol) was added dropwise. After the addition was complete, the mixture was stirred for 3 h at 0° C. and then at room temperature for 48 h. After that time, the mixture was partitioned between aqueous saturated sodium bicarbonate (100 mL) and a 20% (v/v) solution of methanol in methylene chloride (100 mL). The layers were separated, and the aqueous layer was extracted with a 20% (v/v) solution of methanol in methylene chloride (3×100 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 0% to 10% methanol/methylene chloride) to afford a 34% yield (1.01 g) of 116f as an off-white solid: mp 96-97° C.; 1H NMR (300 MHz, CDCl3) δ 7.09 (s, 1H), 6.57 (br s, 1H), 4.37 (s, 2H); MS (ESI+) m/z 217.9 (M+H).
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Yield
34%

Synthesis routes and methods III

Procedure details

A solution of 4H-thieno[2,3-c]pyrrol-6(5H)-one (1.0 g, 7.2 mmol) in acetic acid (9 mL) and water (7 mL) was cooled to 0° C. Bromine (407 μL, 7.92 mmol) was added and the reaction was maintained at 0° C. for 1.5 h. At completion, water (30 mL) was added and the mixture was and extracted with EtOAc (2×50 mL). The combined organics were washed with 5% aq. Na2SO3 (30 mL), sat. aq. NaHCO3 (30 mL) and brine (30 mL), then dried over Na2SO4, filtered, concentrated. The crude material was purified by flash chromatography over silica gel (5% MeOH/DCM) to yield 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one (1.3 g, 83% yield) as a white solid. 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.28 (s, 1H), 4.39 (s, 3H); MS (EI) m/z=140.2 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
407 μL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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